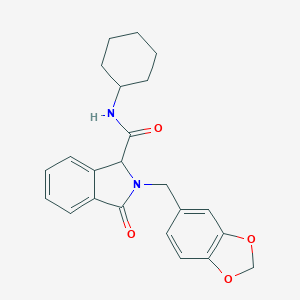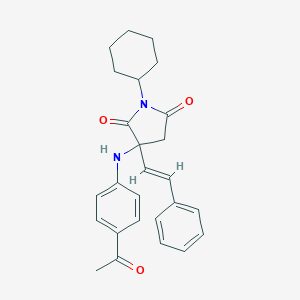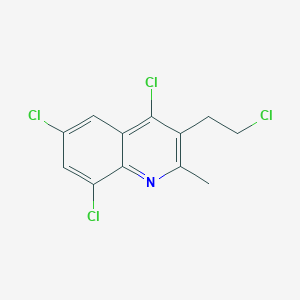![molecular formula C11H14N6O B293213 4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B293213.png)
4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is also known as EPPD and is a member of the pyrazole family of compounds.
Mecanismo De Acción
The mechanism of action of 4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. EPPD has also been shown to induce apoptosis (programmed cell death) in cancer cells, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine has also been shown to exhibit other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation, making it a potential candidate for the development of new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine in lab experiments is its relatively low cost and ease of synthesis. However, one of the limitations is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
There are many potential future directions for research on 4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine. Some of these include:
- Further studies on its mechanism of action to better understand its potential applications in medicine and biotechnology.
- Development of new drug formulations that incorporate EPPD to improve its efficacy and reduce potential side effects.
- Exploration of its potential applications in other areas of research, such as materials science and environmental science.
- Investigation of its potential use as a diagnostic tool for various diseases.
Conclusion:
In conclusion, 4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine is a promising compound with many potential applications in scientific research. Its anti-cancer activity and other biochemical and physiological effects make it a potential candidate for the development of new drugs and therapies. While there are still many unanswered questions about its mechanism of action and potential limitations, ongoing research is likely to shed more light on its potential applications in the future.
Métodos De Síntesis
The synthesis of 4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine involves the reaction of 4-ethoxyphenylhydrazine with pyrazole-3,5-dicarboxylic acid dihydrazide. The reaction is typically carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
The potential applications of 4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine in scientific research are numerous. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. EPPD has been shown to exhibit significant anti-cancer activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Propiedades
Fórmula molecular |
C11H14N6O |
|---|---|
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine |
InChI |
InChI=1S/C11H14N6O/c1-2-18-8-5-3-7(4-6-8)14-15-9-10(12)16-17-11(9)13/h3-6,14H,2H2,1H3,(H4,12,13,15,16,17) |
Clave InChI |
JTTOXKFWXAFRNY-UHFFFAOYSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)NN=C2C(=NN=C2N)N |
SMILES |
CCOC1=CC=C(C=C1)NN=C2C(=NN=C2N)N |
SMILES canónico |
CCOC1=CC=C(C=C1)NN=C2C(=NN=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B293130.png)
![5-Phenyl-7-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B293131.png)
![ethyl (7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetate](/img/structure/B293132.png)
![4-allyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293134.png)

![Ethyl 3-{[(3-chloroanilino)carbonyl]amino}-4,6-diphenylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B293140.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole](/img/structure/B293143.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B293145.png)

![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)
![5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293151.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B293153.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B293154.png)
